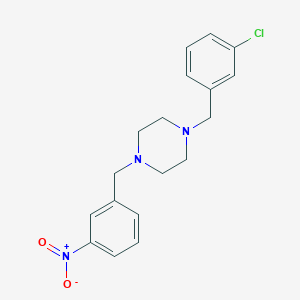![molecular formula C10H9Cl4NO B5814683 2,2,2-trichloro-N-[2-(3-chlorophenyl)ethyl]acetamide](/img/structure/B5814683.png)
2,2,2-trichloro-N-[2-(3-chlorophenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trichloro-N-[2-(3-chlorophenyl)ethyl]acetamide, commonly known as Triclosan, is a synthetic antimicrobial agent that has been widely used in personal care products, such as soaps, toothpaste, and deodorants, as well as in other consumer products, such as clothing, kitchenware, and toys. Triclosan has been the subject of much scientific research due to its potential impact on human health and the environment.
Wirkmechanismus
Triclosan works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase, which is involved in the biosynthesis of fatty acids in bacteria. This leads to the disruption of bacterial cell membranes and ultimately, cell death.
Biochemical and Physiological Effects
Triclosan has been shown to have a number of biochemical and physiological effects on both humans and animals. Studies have suggested that Triclosan may disrupt hormone function, particularly thyroid hormone, and may also have an impact on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
Triclosan has several advantages for use in laboratory experiments, including its broad-spectrum antimicrobial activity and its stability in a variety of conditions. However, it also has limitations, such as its potential toxicity to cells and its potential to interfere with other experimental procedures.
Zukünftige Richtungen
There are several future directions for research on Triclosan. One area of interest is the development of alternative antimicrobial agents that are less toxic and have fewer environmental impacts. Another area of research is the investigation of the potential health effects of Triclosan exposure in humans, particularly in vulnerable populations such as pregnant women and children. Additionally, there is a need for further research on the environmental fate and transport of Triclosan and its potential impacts on ecosystems.
Synthesemethoden
Triclosan can be synthesized via a multistep process, starting with the reaction of 3-chlorophenylacetic acid with thionyl chloride to produce 3-chlorophenylacetyl chloride. This intermediate is then reacted with 2,2,2-trichloroethanol and sodium hydroxide to produce Triclosan.
Wissenschaftliche Forschungsanwendungen
Triclosan has been extensively studied for its antimicrobial properties and has been shown to be effective against a wide range of bacteria, fungi, and viruses. It has also been investigated for its potential use in medical devices, such as catheters and wound dressings, to prevent infections.
Eigenschaften
IUPAC Name |
2,2,2-trichloro-N-[2-(3-chlorophenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl4NO/c11-8-3-1-2-7(6-8)4-5-15-9(16)10(12,13)14/h1-3,6H,4-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJXHGJJZQOOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-{[(5-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5814606.png)
![methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5814613.png)
![1-[3-(5-methyl-2-furyl)acryloyl]indoline](/img/structure/B5814620.png)
![N-cyclopropyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5814639.png)
![2-{[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5814641.png)
![ethyl 6-chloro-2-methyl-4-(4-morpholinylacetyl)-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B5814647.png)
![3'-hydroxy-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5814661.png)
![N-(3-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5814675.png)

![2-{[2-(2-furoylamino)benzoyl]amino}benzoic acid](/img/structure/B5814697.png)

![ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5814711.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814719.png)